molecular formula C14H11ClN2O B13666336 8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13666336
M. Wt: 258.70 g/mol
InChI Key: XUCCWPIGDFBNIG-UHFFFAOYSA-N
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Description

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine (CAS Number: 898380-11-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure found in numerous pharmacologically active molecules and several marketed drugs due to its favorable drug-like properties . Researchers value this specific derivative for its potential application in designing and synthesizing new bioactive molecules. The imidazo[1,2-a]pyridine core is extensively investigated for its diverse biological activities. Recent studies highlight its relevance in developing central nervous system (CNS) agents, including potential therapeutics for Alzheimer's disease, where related derivatives have shown potent anti-cholinesterase activity by targeting both the catalytic and peripheral anionic sites of the enzyme . Furthermore, this scaffold is a key structure in the development of anticancer agents, with some derivatives demonstrating promising activity against lung and kidney carcinoma cell lines . Its applications also extend to antimicrobial research, where similar compounds have exhibited efficacy against various bacterial strains . The structural motif of this compound makes it a versatile intermediate for further functionalization via modern synthetic methodologies, including palladium-catalyzed cross-couplings and other C-H bond functionalization reactions, enabling the rapid exploration of structure-activity relationships . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)12-9-17-8-4-6-11(15)14(17)16-12/h2-9H,1H3

InChI Key

XUCCWPIGDFBNIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

Preparation Methods

Two-Component Cyclization Using Substituted 2-Aminopyridines and Phenacyl Bromides

A highly efficient and versatile method for synthesizing 2-arylimidazo[1,2-a]pyridines involves the reaction of substituted 2-aminopyridines with substituted phenacyl bromides catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol at room temperature.

General Procedure:

Step Reagents & Conditions Description
1 Substituted 2-aminopyridine (2 mmol) Dissolved in aqueous ethanol (10 mL, 1:1 v/v)
2 Substituted phenacyl bromide (2 mmol) Added to the solution
3 DBU (4 mmol) Added dropwise
4 Stirring at room temperature Reaction time varies (typically 1–3 hours)
5 Extraction with water and chloroform Organic layer dried and solvent evaporated
6 Recrystallization from hot ethanol Purification of product

This method yields 2-arylimidazo[1,2-a]pyridines in 65–94% yield, tolerating electron-donating and electron-withdrawing groups on both the aminopyridine and phenacyl bromide moieties.

Application to 8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine:

  • Use 2-amino-5-chloropyridine as the aminopyridine substrate (chlorine at position 5 corresponds to position 8 in the imidazo[1,2-a]pyridine numbering after cyclization).
  • Use 2-methoxyphenacyl bromide as the phenacyl bromide substrate.

This approach is straightforward, mild, and scalable, making it suitable for synthesizing the target compound with high purity and yield.

One-Pot Synthesis from 2-Aminopyridines and Acetophenones Using Ionic Liquids and Ultrasound

An alternative efficient method involves the one-pot synthesis of 2-arylimidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones catalyzed by iodine and ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF4) under ultrasonic irradiation.

Key Features:

  • Reaction temperature: Mild (around 35 °C)
  • Reaction time: Approximately 2.5 hours
  • Catalyst: Iodine and [BMIM]BF4
  • Post-treatment: Optional aqueous base treatment to improve yield

Procedure Summary:

Step Reagents & Conditions Description
1 2-Aminopyridine and acetophenone (molar ratio ~2:1) Mixed with iodine and [BMIM]BF4 catalyst
2 Ultrasonic irradiation at 35 °C For 2.5 hours
3 Optional aqueous base treatment To enhance product purity and yield
4 Workup and purification Isolation of imidazo[1,2-a]pyridine derivative

This method avoids harsh conditions and toxic solvents, offering a greener alternative with good yields.

For the target compound, 2-amino-5-chloropyridine and 2-methoxyacetophenone would be the starting materials.

Multi-Step Synthesis via Formylation, Reduction, and Cyanide Substitution

A classical multi-step synthesis involves:

  • Formylation of the imidazo[1,2-a]pyridine ring using Vilsmeier-Haack reaction to introduce an aldehyde group.
  • Reduction of the aldehyde to an alcohol using sodium borohydride.
  • Conversion of the alcohol to a good leaving group (e.g., tosylate).
  • Nucleophilic substitution with cyanide ion to form the acetonitrile derivative.

This method is more complex and typically used for preparing intermediates such as 3-acetonitrile derivatives, which can be further modified.

While this route is less direct for this compound, it is valuable for derivatives and analogues.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Advantages Limitations
Two-component cyclization (DBU) 2-Amino-5-chloropyridine + 2-methoxyphenacyl bromide DBU, aqueous ethanol, RT 70–80 Mild, high yield, broad scope Requires phenacyl bromide
One-pot ultrasound-assisted 2-Amino-5-chloropyridine + 2-methoxyacetophenone Iodine, [BMIM]BF4, ultrasonic, 35 °C ~75 Green, mild, simple Requires ionic liquid catalyst
Multi-step formylation/reduction Imidazo[1,2-a]pyridine derivatives Vilsmeier-Haack, NaBH4, TsCl, NaCN Variable Access to diverse derivatives Multi-step, longer synthesis

Research Discoveries and Notes

  • The DBU-catalyzed cyclization method has been demonstrated to tolerate various substituents, including electron-withdrawing halogens like chlorine, which is crucial for synthesizing 8-chloro derivatives.
  • The one-pot ultrasound-assisted synthesis offers a rapid and environmentally friendly approach, reducing reaction times and avoiding hazardous solvents.
  • Multi-step methods provide flexibility for structural modifications but are less practical for large-scale synthesis due to complexity and longer times.
  • The choice of method depends on availability of starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogues

Position 8 Modifications
  • 8-Fluoro Derivatives : Fluorine at position 8 in imidazo[1,2-a]pyridines serves as a bioisostere for nitrogen in imidazo[1,2-a]pyrimidines, mimicking electrostatic and lipophilic properties. This substitution improves target engagement in kinase inhibitors (e.g., c-Met) but may reduce electron density compared to chloro substituents .
  • 8-Bromo Derivatives: Bromo groups enhance halogen bonding in cholinesterase inhibitors but may decrease solubility due to increased molecular weight. For example, 8-bromo-6-chloro-2-sulfonylmethyl derivatives showed improved aqueous solubility (e.g., compound 2c, 0.5 mg/mL) compared to non-sulfonated analogues .
  • Compound 2h (8-unsubstituted, R4-methyl) achieved an IC50 of 79 µM for AChE inhibition, suggesting that chloro at position 8 could further modulate activity .
Position 2 Modifications
  • 2-Aryl Substituents: 2-Biphenyl Derivatives: Exhibit strong AChE inhibition (e.g., 2f, IC50 = 208 µM) due to interactions with the enzyme’s peripheral anionic site . Similar 2-aryl derivatives (e.g., 2-pyridyl) showed moderate brain exposure in preclinical models . 2-Thienyl Derivatives: Lower AChE activity (IC50 > 2000 µM) highlights the importance of aromatic π-stacking interactions absent in non-aryl substituents .

Pharmacokinetic and Physicochemical Properties

Compound Substituents Aqueous Solubility (mg/mL) LogP Key Activity Reference
8-Bromo-6-chloro-2-sulfonylmethyl 8-Br, 2-sulfonylmethyl 0.5 2.1 Improved solubility
8-Fluoroimidazo[1,2-a]pyridine 8-F 0.3 1.8 c-Met inhibition (IC50 = 120 nM)
2h (R4-methyl) 8-H, R4-CH3 0.2 2.5 AChE inhibition (IC50 = 79 µM)
8-Chloro-2-(2-methoxyphenyl) 8-Cl, 2-(2-MeO-phenyl) Predicted: 0.1–0.3 2.8 Inferred: MCH1R antagonism

Notes:

  • Chloro at position 8 likely reduces solubility compared to sulfonated derivatives but improves metabolic stability.
  • The 2-methoxyphenyl group’s LogP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility .

Target-Specific Comparisons

Anticholinesterase Activity
  • 8-Chloro vs. 8-Methyl : Methyl at position R4 (e.g., 2h ) enhances AChE inhibition, while chloro at position 8 may shift binding to the acyl pocket of butyrylcholinesterase (BChE) .
Receptor Antagonism
  • MCH1R Antagonists : 3-Methyl substitution in imidazo[1,2-a]pyridines improves affinity (e.g., IC50 < 50 nM), suggesting that 8-chloro-2-(2-methoxyphenyl) derivatives could achieve similar potency with optimized substituents .

Biological Activity

8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused bicyclic structure characterized by a chloro substituent at the 8-position and a methoxyphenyl group at the 2-position. Its structural uniqueness contributes to various biological properties that are being explored for therapeutic applications.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. Its derivatives are being investigated as potential drugs for cancer treatment. Studies have demonstrated that compounds within this class can inhibit various cancer cell lines, showcasing cytotoxic effects with varying IC50 values.

Cell Line IC50 (µM) Mechanism of Action
MCF73.79Induction of apoptosis
NCI-H46012.50Cell cycle arrest
HepG242.30Inhibition of proliferation

Anti-parasitic Activity

In addition to its anticancer properties, this compound has shown promise against parasitic infections. A study identified it as a hit with anti-trypanosomal activity against Trypanosoma cruzi and Leishmania donovani. The compound's efficacy was confirmed in intracellular infection assays, highlighting its potential as a therapeutic agent for treating diseases caused by these parasites .

Enzyme Inhibition

The interactions of this compound with biological targets have revealed its potential as an enzyme inhibitor. For instance, it has been noted for its activity against cholinesterases, which are critical in neurotransmission and are often targeted in neurodegenerative diseases .

Study on Anticancer Activity

A recent study evaluated the anticancer activity of various imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated that this compound significantly inhibited cell growth in several cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Virtual Screening for Anti-parasitic Activity

A collaborative virtual screening project assessed the anti-parasitic potential of imidazo[1,2-a]pyridine derivatives. The results showed that compounds similar to this compound demonstrated significant activity against intracellular forms of T. cruzi and L. donovani, suggesting a viable pathway for drug development targeting these pathogens .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the regioselective functionalization of the imidazo[1,2-a]pyridine core, particularly at the C-3 position?

  • Methodological Answer : The C-3 position of imidazo[1,2-a]pyridine can be selectively acetylated using a one-pot, single-addition approach with catalytic AlCl₃ under mild conditions. This method avoids multi-step protocols and enables the synthesis of 38 derivatives with high regioselectivity (yields: 60–95%). Computational reaction coordinate diagrams (DFT studies) support the feasibility of this pathway . Alternative approaches include microwave-assisted synthesis using diglyme as a solvent, which reduces reaction times and improves yields (e.g., 55–97% for substituted derivatives) .

Q. How can structural characterization of 8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine derivatives be systematically performed?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing C-3 vs. C-8 functionalization) .
  • X-ray crystallography : For resolving non-covalent interactions (e.g., π-stacking, hydrogen bonding) critical for solid-state luminescence or binding properties .
  • HRMS : To validate molecular weights and purity (>95% for most derivatives) .

Q. What are the primary biological targets associated with imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : These compounds interact with diverse targets:

  • GABA receptors : Computational docking studies (e.g., using AutoDock Vina) predict ligand-receptor binding modes for anxiolytic activity .
  • Kinases : Derivatives with nitro or cyano substituents show inhibitory activity against PI3K, NF-κB, and Nek2 kinases via ATP-competitive binding assays .
  • Antimicrobial targets : While some derivatives exhibit antibacterial activity (MIC: 2–32 µg/mL), others show no efficacy, highlighting the need for SAR optimization .

Advanced Research Questions

Q. How can computational models resolve contradictions in biological activity data for structurally similar derivatives?

  • Methodological Answer :

  • QSAR modeling : Use topological descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity. For example, methoxy groups at the 2-position enhance GABA receptor binding, while nitro groups reduce solubility .
  • Molecular dynamics simulations : Analyze ligand-receptor stability (RMSD < 2 Å over 100 ns) to explain discrepancies in IC₅₀ values across assays .
  • Meta-analysis : Compare datasets from independent studies (e.g., antibacterial screens) to identify confounding variables like solvent choice or bacterial strain variability .

Q. What strategies optimize reaction conditions for challenging functionalizations (e.g., C-8 chlorination or C-2 methoxylation)?

  • Methodological Answer :

  • Catalyst screening : Transition-metal-free conditions (e.g., I₂ catalysis) minimize side reactions during C–H activation .
  • Solvent optimization : Polar aprotic solvents (DMF, diglyme) enhance microwave-assisted reactions by improving dielectric heating .
  • Ultrasonic irradiation : Reduces reaction times (e.g., from 12 h to 30 min) and improves yields in heterogeneous catalysis (CoFe₂O₄ nanoparticles, 85–92% yield) .

Q. How do non-covalent interactions influence the photophysical properties of this compound derivatives?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···N, π–π stacking) responsible for polymorph-dependent luminescence (yellow, orange, red emissions) .
  • TD-DFT calculations : Predict excited-state intramolecular proton transfer (ESIPT) mechanisms, which are sensitive to substituent electronegativity and crystal packing .

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